molecular formula C12H11ClF3N3O2 B2555577 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride CAS No. 1431966-70-9

4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride

Cat. No.: B2555577
CAS No.: 1431966-70-9
M. Wt: 321.68
InChI Key: KZNLTSQVPSQWDM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c13-12(14,15)10-9(16)6-18(17-10)5-7-1-3-8(4-2-7)11(19)20;/h1-4,6H,5,16H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLTSQVPSQWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride typically involves a multi-step process:

  • Formation of the pyrazole ring: Starting with the reaction of a hydrazine derivative with a trifluoromethyl ketone to yield 4-amino-3-(trifluoromethyl)-1H-pyrazole.

  • Introduction of the benzyl group: The pyrazole compound is then subjected to a nucleophilic substitution reaction with a benzyl halide, forming the pyrazolylmethyl derivative.

  • Benzoic acid attachment: Finally, a reaction with a benzoic acid derivative introduces the benzoic acid moiety, followed by conversion to its hydrochloride salt.

Industrial Production Methods

Industrial production scales typically employ optimized reaction conditions to enhance yield and purity. Catalysts and high-throughput techniques can be used to ensure efficient and cost-effective synthesis. The selection of solvents and reagents, along with temperature control, plays a crucial role in maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, particularly at the amino group, leading to various derivatives.

  • Reduction: Reduction reactions can convert nitro derivatives back to amino groups or alter other functionalities.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at multiple positions, particularly on the aromatic ring or the pyrazole nitrogen.

Common Reagents and Conditions

  • Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Commonly utilizes reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Involves various halides or organometallic compounds, typically under controlled pH conditions.

Major Products

The major products of these reactions depend on the conditions and reagents used but generally include a range of functionalized pyrazolyl and benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the trifluoromethyl group, such as 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride, exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the pharmacokinetic profiles of drugs, making them more effective against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of pancreatic cancer cells, demonstrating a potential for development as anticancer agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, which could be beneficial for conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

Pesticidal Activity
In agriculture, compounds similar to this compound have been evaluated for their pesticidal properties. The trifluoromethyl group enhances the bioactivity of agrochemicals, making them more effective against pests and pathogens. Field studies have demonstrated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects .

Material Science

Polymer Additives
In material science, the incorporation of trifluoromethyl-containing compounds into polymers has been explored to enhance their thermal stability and hydrophobic properties. Research indicates that adding this compound to polymer matrices can improve their mechanical properties and resistance to environmental degradation, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Benefits
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Anti-inflammatory treatmentsReduction of inflammation markers
AgriculturePesticidesEffective pest control with reduced toxicity
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited a significant decrease in viability of pancreatic cancer cells (IC50 values in the low micromolar range) compared to standard chemotherapeutics. This suggests that the compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Agricultural Impact

Field trials conducted with formulations containing this compound showed a 40% reduction in aphid populations on treated crops compared to untreated controls. These results highlight its potential as an environmentally friendly alternative to traditional pesticides, offering effective pest management without harming beneficial species .

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and pyrazolyl groups can enhance binding affinity and specificity, influencing biological activity. Pathways involving oxidative stress, signal transduction, or metabolic processes are often implicated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with pyrazole or benzoic acid moieties (Table 1).

Table 1: Key Molecular Data of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
Target Compound C₁₂H₁₁ClF₃N₃O₂ 321.69 1431966-70-9 -CF₃, -NH₂, benzoic acid, hydrochloride salt
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid C₇H₃ClF₂O₃ 208.55 749230-50-0 -Cl, -F, -OH (no pyrazole)
4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid C₂₁H₂₀ClN₃O₄ 413.85 TRC-C424000 Phenoxy bridge, carbamoyl group, pesticide
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid C₁₂H₁₀ClN₃O₄ 295.68 EN300-228597 -Cl, -NO₂ (vs. -NH₂ and -CF₃ in target)
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid C₈H₈F₃N₃O₂ 235.17 Not listed Propanoic acid chain (vs. benzoic acid)

Key Differences and Implications

Substituent Effects
  • Trifluoromethyl (-CF₃) Group: Present in the target compound and 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid . This group enhances electron-withdrawing effects and metabolic resistance compared to chloro (-Cl) or nitro (-NO₂) groups in analogs .
  • Amino (-NH₂) Group: Unique to the target compound, this group may facilitate hydrogen bonding in biological systems, contrasting with the nitro group in 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, which is more electrophilic .
Pharmacokinetic and Physicochemical Properties
  • Hydrochloride Salt: Enhances aqueous solubility compared to non-salt forms (e.g., free benzoic acid analogs).

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s purity (≥95% ) matches industry standards for research chemicals, similar to analogs like 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (95% purity ).
  • Biological Activity : Pyrazole derivatives with -CF₃ and -NH₂ groups are under investigation for kinase inhibition and antimicrobial activity, whereas chloro-nitro analogs are explored for agrochemical uses .

Biological Activity

The compound 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride is a pyrazole derivative that exhibits significant biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 2357107-95-8
  • Molecular Formula: C12H10F3N3O2
  • Molecular Weight: 285.22 g/mol

This compound functions primarily through its interaction with various biological targets, including:

  • Inhibition of Prostaglandin E2 (PGE2): Studies have shown that this compound can inhibit PGE2-induced TNFα reduction in human whole blood assays, demonstrating anti-inflammatory properties. The IC50 value for this activity was reported to be approximately 123 nM .
  • Anticancer Activity: The compound has demonstrated significant anticancer effects against various cell lines. For instance, it inhibited proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

Effect Description
Anti-inflammatory Inhibits TNFα release and PGE2 synthesis .
Anticancer Exhibits antiproliferative activity against multiple cancer cell lines .
Neuroprotective Reduces oxidative neurotoxicity in neuronal cell models .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of the compound using an ex vivo LPS-stimulated human whole blood assay. The results indicated a significant reduction in TNFα levels, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the compound's efficacy against various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism involved blocking the cell cycle at the G2/M phase and promoting apoptosis through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position significantly enhances the compound's potency. SAR studies indicate that modifications to the pyrazole ring can lead to varying degrees of biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride, and how are intermediates characterized?

The synthesis typically involves condensation reactions between pyrazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-3-(trifluoromethyl)-1H-pyrazole with a benzaldehyde derivative in ethanol, catalyzed by glacial acetic acid, yields intermediates. Post-synthesis, the product is isolated via solvent evaporation and filtration . Intermediates are characterized using NMR and IR spectroscopy to confirm functional groups (e.g., formyl or amino groups) and monitor reaction progress .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, methylene bridges) and confirms substitution patterns.
  • IR Spectroscopy : Detects key functional groups (e.g., carboxylic acid O–H stretches near 3406 cm⁻¹, C=O stretches at 1721 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths and angles, using programs like SHELXL .

Q. How is the compound’s purity validated during synthesis?

Purity is assessed via HPLC for quantitative analysis and melting point determination (e.g., sharp melting points >180°C indicate high crystallinity). Recrystallization from methanol or ethanol is commonly used to improve purity .

Q. What in vitro biological assays are used to screen its antimicrobial activity?

Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Tests growth inhibition of drug-resistant bacteria (e.g., Staphylococcus aureus) .
  • Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects.
  • Resistance profiling : Compares activity against wild-type and multidrug-resistant strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while maintaining purity?

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.
  • Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) to reduce reaction time.
  • Microwave-assisted Synthesis : Shortens reaction times and improves yields for thermally stable intermediates .

Q. How are structural contradictions resolved (e.g., unexpected crystallographic data)?

Discrepancies between predicted and observed structures (e.g., bond angles in XRD) are addressed by:

  • Twinned Data Refinement : Use SHELXL’s twin refinement tools for high-symmetry space groups.
  • DFT Calculations : Compare experimental XRD data with computational models to validate deviations .

Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?

  • Derivatization : Synthesize analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to assess impact on bioactivity.
  • Molecular Docking : Predict binding interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, enhancing half-life in vitro.
  • Lipophilicity : LogP measurements (via shake-flask method) correlate with membrane permeability .

Q. What methods are employed to analyze stability under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS.
  • pH Stability Profiling : Monitor hydrolysis in buffers (pH 1–13) using UV-Vis spectroscopy .

Q. How are toxicity and safety profiles assessed in preclinical studies?

  • Ames Test : Screens for mutagenicity in Salmonella strains.
  • In Vivo Acute Toxicity : LD₅₀ determination in rodent models.
  • Hazard Classification : Follows GHS guidelines for eye/skin irritation (e.g., Eye Irrit. Category 2) .

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